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Compound Name: 5-Morpholin-4-yl-2-furaldehyde

Cat. No.: B1594971 Get Quote

I. Introduction: A Scaffold of Promise
In the landscape of medicinal chemistry, the strategic combination of privileged

pharmacophores is a cornerstone of rational drug design. 5-Morpholin-4-yl-2-furaldehyde
emerges as a compound of significant interest, elegantly merging two potent scaffolds: the

furan ring and the morpholine moiety.

The furan nucleus is a five-membered aromatic heterocycle integral to numerous biologically

active compounds, contributing to a wide spectrum of therapeutic properties including

anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Its utility often lies in its ability to

act as a bioisostere for phenyl rings, offering unique electronic and steric properties that can

enhance drug-receptor interactions and improve metabolic stability.[1] The aldehyde group at

the 2-position further serves as a versatile chemical handle, enabling the synthesis of a diverse

library of derivatives such as Schiff bases, hydrazones, and chalcones for extensive structure-

activity relationship (SAR) studies.[3][4]

Complementing the furan core is the morpholine ring, a ubiquitous pharmacophore in modern

drug discovery.[5] The inclusion of a morpholine moiety is a well-established strategy to

enhance the pharmacological profile of a lead compound. It often improves aqueous solubility,

metabolic stability, and can serve as a crucial hydrogen bond acceptor, strengthening

interactions with biological targets like protein kinases.[5] The fusion of these two scaffolds in 5-
Morpholin-4-yl-2-furaldehyde creates a molecule with a compelling rationale for exploration in

various therapeutic areas.
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This guide provides a comprehensive overview of the potential applications of 5-Morpholin-4-
yl-2-furaldehyde, hypothesized mechanisms of action, and detailed protocols for its synthesis

and biological evaluation.

Compound Profile: 5-Morpholin-4-yl-2-furaldehyde

Property Value Source

IUPAC Name
5-morpholin-4-ylfuran-2-

carbaldehyde
[6]

CAS Number 3680-96-4 [6]

Molecular Formula C₉H₁₁NO₃ [6]

Molecular Weight 181.19 g/mol [6]

Appearance Solid (form may vary) -

Hazards
Harmful if swallowed (Acute

Toxicity, Oral)
[6]

II. Hypothesized Mechanism of Action: Targeting
Cancer Cell Proliferation
While direct mechanistic studies on 5-Morpholin-4-yl-2-furaldehyde are emerging, the known

activities of related furan and morpholine-containing compounds allow for the formulation of

compelling hypotheses. A significant body of research points to the ability of such derivatives to

modulate critical signaling pathways that are frequently dysregulated in cancer.[7]

One of the most promising hypothetical targets is the PI3K/Akt/mTOR signaling pathway. This

pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its

aberrant activation is a hallmark of many human cancers.[8] Furan derivatives have

demonstrated the ability to suppress this pathway, leading to anti-proliferative effects.[3][7] The

morpholine ring is also a key feature in known PI3K inhibitors, suggesting a synergistic

potential.
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The proposed mechanism involves the inhibition of PI3K, which would prevent the

phosphorylation and activation of Akt. This, in turn, would inhibit the downstream effector

mTOR, a master regulator of protein synthesis and cell growth. The ultimate result is the

induction of cell cycle arrest and apoptosis.
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Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 5-Morpholin-4-yl-2-
furaldehyde.

III. Experimental Workflows and Protocols
This section provides detailed, field-proven protocols for the synthesis and biological evaluation

of 5-Morpholin-4-yl-2-furaldehyde.
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Caption: General workflow for the synthesis and evaluation of 5-Morpholin-4-yl-2-
furaldehyde.

Protocol 1: Synthesis via Nucleophilic Aromatic
Substitution
Principle: This protocol describes a common and reliable method for synthesizing 5-substituted

furan derivatives. It involves the nucleophilic displacement of a halide (bromide) on the furan

ring by an amine (morpholine). The reaction is typically performed in a polar aprotic solvent.

Materials:

5-Bromo-2-furaldehyde

Morpholine

Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Hexanes

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-

furaldehyde (1.0 eq).

Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting

material).

Add potassium carbonate (2.0 eq) to the mixture. This acts as a base to facilitate the

reaction.

Add morpholine (1.2 eq) dropwise to the stirring mixture.

Heat the reaction mixture to 80-100 °C and allow it to stir for 6-12 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

Combine the organic layers and wash with water, followed by brine. The washing steps

remove DMF and inorganic salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using

a rotary evaporator.

Purify the resulting crude product by silica gel column chromatography, typically using a

gradient of ethyl acetate in hexanes, to yield pure 5-Morpholin-4-yl-2-furaldehyde.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases

reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan

produced is directly proportional to the number of viable cells.[3][9]

Materials:

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer)[9][10]

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

5-Morpholin-4-yl-2-furaldehyde stock solution (e.g., 10 mM in DMSO)

MTT solution (5 mg/mL in sterile PBS)

DMSO (cell culture grade)

Sterile 96-well microtiter plates

Multichannel pipette

CO₂ incubator (37°C, 5% CO₂)
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Microplate reader (absorbance at 570 nm)

Procedure:

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for

cell attachment.

Compound Treatment: Prepare serial dilutions of the 5-Morpholin-4-yl-2-furaldehyde stock

solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50,

100 µM).

Remove the old medium from the wells and add 100 µL of the medium containing the test

compound dilutions. Include a vehicle control (medium with the same percentage of DMSO

used for the highest compound concentration) and a blank control (medium only).

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh

medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this

time, viable cells will form purple formazan crystals.

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of

DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes

to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability percentage against the compound concentration (log scale)

to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 3: Antimicrobial Activity (Broth Microdilution
for MIC)
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Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an

antimicrobial agent that prevents the visible growth of a microorganism after overnight

incubation. The broth microdilution method is a standardized and quantitative technique to

determine the MIC.[9]

Materials:

Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli)[2]

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

5-Morpholin-4-yl-2-furaldehyde stock solution (e.g., 1 mg/mL in DMSO)

Sterile 96-well microtiter plates

0.5 McFarland turbidity standard

Spectrophotometer

Procedure:

Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust

its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute

this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the

wells.

Compound Dilution: Dispense 50 µL of sterile broth into each well of a 96-well plate.

Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold

serial dilution by transferring 50 µL from each well to the next. Discard the final 50 µL from

the last well.

Inoculation: Add 50 µL of the prepared microbial inoculum to each well.

Controls: Include a positive control (wells with broth and inoculum, but no compound) and a

negative control (wells with broth only).
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Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as

appropriate for fungi.

Data Analysis: The MIC is determined as the lowest concentration of the compound at which

no visible growth (turbidity) is observed by eye or with a microplate reader.

IV. Data Presentation and Interpretation
Quantitative data from biological assays should be compiled for clear comparison. The

following tables serve as templates for organizing results.

Table 1: In Vitro Anticancer Activity of 5-Morpholin-4-yl-2-furaldehyde

Cancer Cell Line Tissue of Origin IC₅₀ (µM) after 48h
Standard Drug
(e.g., Doxorubicin)
IC₅₀ (µM)

MCF-7 Breast [Insert Data] [Insert Data]

HCT 116 Colon [Insert Data] [Insert Data]

A549 Lung [Insert Data] [Insert Data]

PC-3 Prostate [Insert Data] [Insert Data]

Table 2: In Vitro Antimicrobial Activity of 5-Morpholin-4-yl-2-furaldehyde

Microbial Strain Type MIC (µg/mL)
Standard Drug
(e.g., Ciprofloxacin)
MIC (µg/mL)

Staphylococcus

aureus
Gram-positive [Insert Data] [Insert Data]

Escherichia coli Gram-negative [Insert Data] [Insert Data]

Candida albicans Fungal [Insert Data] [Insert-Data]

V. Conclusion and Future Directions
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5-Morpholin-4-yl-2-furaldehyde represents a synthetically accessible and promising scaffold

for medicinal chemistry research. Its design inherently combines the advantageous properties

of both the furan and morpholine moieties, providing a strong rationale for its evaluation as a

potential anticancer and antimicrobial agent. The protocols detailed in this guide offer a robust

framework for investigating its biological activity and elucidating its mechanism of action. Future

research should focus on synthesizing a library of analogues to build a comprehensive

structure-activity relationship, optimizing potency and selectivity, and advancing the most

promising candidates into more complex preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Evaluation_of_Novel_Compounds_Derived_from_5_Nitro_2_furaldehyde.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9024937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9024937/
https://www.mdpi.com/1424-8247/16/9/1265
https://www.scbt.com/p/5-morpholin-4-ylmethyl-furan-2-carboxaldehyde-392659-97-1
https://japsonline.com/abstract.php?article_id=2867&sts=2
https://pubmed.ncbi.nlm.nih.gov/23075298/
https://pubmed.ncbi.nlm.nih.gov/23075298/
https://www.benchchem.com/product/b1594971#application-of-5-morpholin-4-yl-2-furaldehyde-in-medicinal-chemistry
https://www.benchchem.com/product/b1594971#application-of-5-morpholin-4-yl-2-furaldehyde-in-medicinal-chemistry
https://www.benchchem.com/product/b1594971#application-of-5-morpholin-4-yl-2-furaldehyde-in-medicinal-chemistry
https://www.benchchem.com/product/b1594971#application-of-5-morpholin-4-yl-2-furaldehyde-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1594971?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

